N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide
Description
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a synthetic compound featuring a hybrid structure combining an indole-ethyl moiety linked to a hexanamide chain, further modified with a sulfanylidene-dihydroquinazolinylamino group.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c30-22(25-15-13-17-16-27-20-10-5-3-8-18(17)20)12-2-1-7-14-26-23-19-9-4-6-11-21(19)28-24(31)29-23/h3-6,8-11,16,19,27H,1-2,7,12-15H2,(H,25,30)(H,26,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKCLZRNFVGFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN=C3C4C=CC=CC4=NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazoline Derivative Synthesis: The quinazoline ring can be formed through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Linking the Indole and Quinazoline Units: The indole and quinazoline units are linked through a hexanamide chain, which can be introduced via amide bond formation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The amide and sulfanylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of the quinazoline ring can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide exhibit significant anticancer properties. Indole derivatives have been shown to induce apoptosis in cancer cells, making them potential candidates for cancer therapy. A study highlighted the ability of indole-based compounds to inhibit tumor growth in various cancer models, suggesting that this compound could be further investigated for its efficacy against specific cancer types.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Research has shown that similar quinazoline derivatives can inhibit inflammatory pathways, providing a rationale for exploring this compound in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Preliminary studies on related compounds indicate neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The indole moiety is known for its role in serotonin receptor modulation, which may contribute to neuroprotection and cognitive enhancement.
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of indole derivatives and tested their effects on human cancer cell lines. The results demonstrated that specific modifications to the indole structure enhanced cytotoxicity against breast and lung cancer cells. The findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
A research team investigated the anti-inflammatory effects of quinazoline derivatives in animal models of arthritis. The study found that treatment with these compounds significantly reduced markers of inflammation and joint swelling. This evidence supports the potential application of this compound in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the quinazoline derivative may inhibit specific kinases or other proteins. The exact mechanism would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Anti-Parasitic Activity : Compound A’s ability to disrupt melatonin-induced synchronization in P. falciparum suggests that the indole-ethyl-hexanamide backbone interferes with parasite signaling pathways. The addition of the sulfanylidene-quinazoline group in the target compound may enhance specificity toward kinase targets like PfCDPK1, a critical enzyme in parasite development .
- Synthetic Flexibility : Hexanamide derivatives are frequently modified with heterocycles (e.g., quinazoline, oxadiazole) to optimize pharmacokinetics or target selectivity, as seen in HDAC and kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide?
- Methodology : Synthesis typically involves multi-step reactions, including coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link indole and quinazolinone moieties. Solvent selection (e.g., DMF or DMSO) and controlled temperature (60–80°C) are critical for high yields. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
- Functional Groups : The indole ring (electron-rich aromatic system) and sulfanylidene-quinazolinone (hydrogen-bond acceptor) are reactive sites for further derivatization .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., indole NH at ~10 ppm, quinazolinone carbonyls at ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1680 cm (C=O stretch) .
Q. What role do the indole and quinazolinone moieties play in the compound’s physicochemical properties?
- Indole : Enhances lipophilicity and π-π stacking potential, influencing membrane permeability .
- Quinazolinone : The sulfanylidene group acts as a hydrogen-bond acceptor, critical for target binding (e.g., enzyme active sites) .
- Solubility : Poor aqueous solubility (common for such hybrids); DMSO or ethanol is recommended for in vitro assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Variables to Test :
- Coupling Agents : Compare EDCI vs. DCC (dicyclohexylcarbodiimide) for amide bond formation efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) vs. dichloromethane for intermediate stability .
- Temperature : Kinetic vs. thermodynamic control in cyclization steps (e.g., 0°C vs. room temperature) .
Q. How to resolve contradictions in spectral data during characterization?
- Case Example : Discrepancies in H NMR signals for NH protons may arise from tautomerism in the quinazolinone ring.
- Solution : Variable-temperature NMR to observe dynamic exchange or use N HMBC to confirm connectivity .
Q. What strategies are recommended for assessing the compound’s biological activity?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Q. How to evaluate the compound’s stability under physiological conditions?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .
Q. What computational methods aid in rational design of analogs?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
